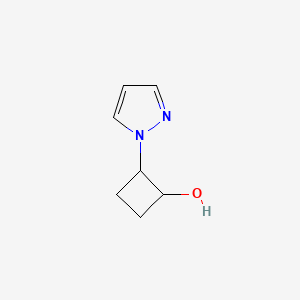

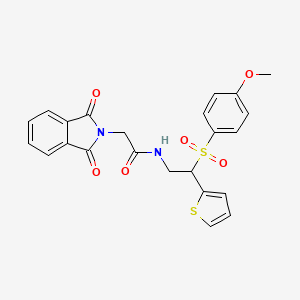

![molecular formula C11H10ClN3O3 B2837115 1-[2-(3-chlorophenyl)-2-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylic acid CAS No. 1993176-29-6](/img/structure/B2837115.png)

1-[2-(3-chlorophenyl)-2-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

There are several synthetic routes for compounds containing similar structures. For instance, 1-(3-chlorophenyl)piperazine (mCPP) can be synthesized through the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .

Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. Triazole compounds, for example, contain a five-membered ring with two carbon atoms and three nitrogen atoms .

Chemical Reactions Analysis

Triazole compounds are known to participate in a variety of chemical reactions due to their versatile biological activities . They can bind with a variety of enzymes and receptors in the biological system .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure and the nature of the atoms and bonds within the molecule. For instance, the physical properties of a compound can include color, density, and hardness .

Scientific Research Applications

Overview of Triazole Derivatives

Triazole derivatives, including 1-[2-(3-chlorophenyl)-2-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylic acid, are of significant interest due to their wide range of biological activities. These compounds are recognized for their therapeutic potentials, such as anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. The research underscores the importance of developing new synthetic methods and evaluating biological applications for these compounds, highlighting the need for green chemistry approaches and the discovery of treatments for emerging diseases and resistant microbial strains (Ferreira et al., 2013).

Synthetic Routes and Eco-friendly Synthesis

The synthesis of 1,2,3-triazole derivatives, including the specific triazole compound , is a critical area of study. Advances in eco-friendly synthesis methods, particularly the Copper-catalyzed Azide-alkyne Cycloaddition (CuAAC), have garnered attention for producing triazole derivatives efficiently. These methods promise shorter reaction times, higher yields, and lower environmental impact, making them advantageous for drug development and other applications (de Souza et al., 2019).

Biological Activities and Structural Analysis

Natural carboxylic acids, including triazole-derived acids, show a range of biological activities. Studies reveal that structural variations, such as the number of hydroxyl groups and conjugated bonds, significantly influence their antioxidant, antimicrobial, and cytotoxic activities. This structural-activity relationship helps in understanding the bioactivity of compounds like this compound and designing molecules with enhanced therapeutic effects (Godlewska-Żyłkiewicz et al., 2020).

Environmental and Health Impact Studies

The environmental and health impacts of chlorophenols, compounds related to the synthesis and degradation of triazole derivatives, have been extensively reviewed. These studies assess the toxicity, biodegradation, and persistence of chlorophenols in aquatic environments, providing essential insights into the environmental safety and potential health risks associated with triazole compounds and their derivatives. Understanding these impacts is crucial for developing safer and more sustainable chemical processes (Krijgsheld & Gen, 1986).

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Compounds with similar structures, such as indole derivatives, have been found to interact with their targets, leading to various changes in biological activities . For instance, some indole derivatives have shown inhibitory activity against influenza A .

Biochemical Pathways

For example, Indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants .

Pharmacokinetics

The pharmacokinetics of similar compounds, such as indole derivatives, have been studied extensively .

Result of Action

Similar compounds, such as indole derivatives, have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

It’s worth noting that the action of similar compounds, such as indole derivatives, can be influenced by various environmental factors .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

1-[2-(3-chlorophenyl)-2-hydroxyethyl]-1,2,4-triazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3O3/c12-8-3-1-2-7(4-8)9(16)5-15-6-13-10(14-15)11(17)18/h1-4,6,9,16H,5H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYGWTEYWVWTMBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(CN2C=NC(=N2)C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

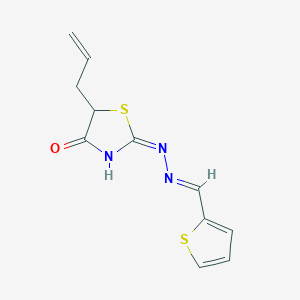

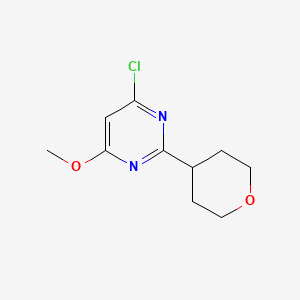

![4-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine;hydrochloride](/img/structure/B2837037.png)

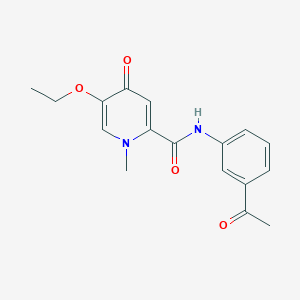

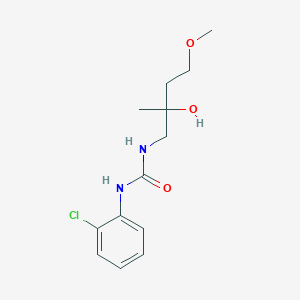

![(Z)-2-(3-chlorophenyl)-3-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-propenenitrile](/img/structure/B2837043.png)

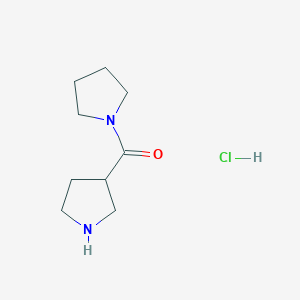

![5-((2-chloro-6-fluorobenzyl)thio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2837046.png)

![N-(4-ethylphenyl)-2-(8-oxo-7-(phenylsulfonyl)-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)acetamide](/img/structure/B2837047.png)

![2-(4-chlorophenyl)sulfanyl-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2837052.png)

![8-(Benzenesulfonyl)-9-(4-benzylpiperazin-1-yl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline](/img/structure/B2837053.png)

![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.3]hexane-1-carboxylic acid](/img/structure/B2837055.png)